molecular formula C15H15NO5S B1330766 N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine CAS No. 117309-27-0

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine

Cat. No.: B1330766
CAS No.: 117309-27-0
M. Wt: 321.3 g/mol
InChI Key: RZEAXDAPFVNKTH-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with a methoxyphenyl and phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenylglycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base used can be triethylamine or pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification of the product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of the sulfonyl group.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylsulfonyl-N-phenylglycine.

    Reduction: Formation of N-[(4-methoxyphenyl)thio]-N-phenylglycine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The glycine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)sulfonyl]-D-alanine
  • N-[(4-methoxyphenyl)sulfonyl]norvaline
  • N-[(4-methoxyphenyl)sulfonyl]-N-phenylalanine

Uniqueness

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications. Its sulfonyl group provides strong binding interactions, while the methoxy and phenyl groups enhance its stability and reactivity.

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-7-9-14(10-8-13)22(19,20)16(11-15(17)18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEAXDAPFVNKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327020
Record name NSC626981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117309-27-0
Record name NSC626981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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